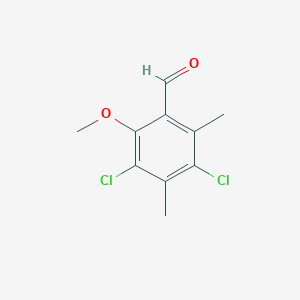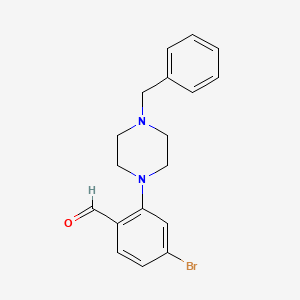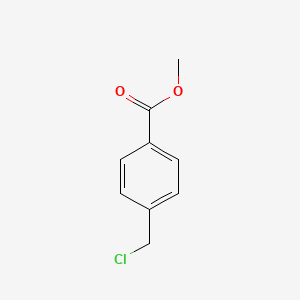
Methyl 4-(chloromethyl)benzoate
Vue d'ensemble
Description
Methyl 4-(chloromethyl)benzoate is a chemical compound that serves as an intermediate in various organic synthesis processes. It is related to compounds that have been studied for their potential applications in materials science, such as liquid crystals, and in pharmaceuticals, such as Tianeptine. The compound's derivatives have been explored for their mesomorphic properties, fluorescence, and as reagents for the preparation of polyfunctional heterocyclic systems .
Synthesis Analysis
The synthesis of compounds related to methyl 4-(chloromethyl)benzoate often involves condensation reactions, as seen in the preparation of methyl 4-(4-alkoxystyryl)benzoates . Additionally, chlorination reactions play a significant role, as demonstrated in the synthesis of methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, where diazotization and Sandmeyer reaction, followed by chlorination, are key steps . The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate also highlights the importance of selecting appropriate catalysts and condensing agents to achieve high yields .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-(chloromethyl)benzoate has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . For instance, the crystal structure of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate was determined, revealing complex hydrogen-bonded sheets . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of methyl 4-(chloromethyl)benzoate derivatives has been explored through various chemical reactions. For example, the chlorination products of methyl 4-amino-2-hydroxy-benzoate have been studied, showing the formation of different chlorinated isomers and their subsequent transformations . The study of such reactions provides insights into the chemical behavior and potential applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to methyl 4-(chloromethyl)benzoate have been investigated, with a focus on their mesomorphic and fluorescence properties . The liquid crystalline behavior of methyl 4-(4-alkoxystyryl)benzoates, for example, was found to be influenced by the length of the alkoxy chain, with longer chains enhancing mesophase stability . Additionally, the quantum chemical studies of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provided insights into its global chemical reactivity descriptors, NPA, thermodynamic properties, and NLO properties .
Applications De Recherche Scientifique
Surface Modification of Carbon Nanotubes
- Field : Materials Science
- Application Summary : Methyl 4-(chloromethyl)benzoate is used in the surface modification of multi-walled carbon nanotubes (MWCNTs). This involves the generation of benzyl-type polymer side chain radicals through photolysis of 4-(chloromethyl)benzoate moieties .
- Method of Application : The polymer with a 4-(chloromethyl)benzoate side chain is prepared by the esterification of polyvinyl alcohol (PVA) with the corresponding acid chloride. The synthesized polymer and MWCNTs are mixed in N-methylpyrrolidone and irradiated with ultraviolet (UV) light .
- Results : The X-ray photoelectron spectroscopy (XPS) results revealed that scission of the C–Cl bonds of the chloromethyl groups and benzyl-type radical formation occurred. The incremental surface defects of the MWCNTs caused by UV irradiation were confirmed by means of Raman spectroscopy. These results support the covalent bond formation between the polymer side chain and MWCNT sidewalls by radical addition reaction .
Quantitative Determination of Metabolites
- Field : Biochemistry
- Application Summary : Methyl 4-chlorobenzoate is used in the quantitative determination of chlorophenoxyisobutyrate (CPIB) and salicylic acid, the metabolites of clofibrate and aspirin, by GC-MS method .
- Method of Application : The specific method of application is not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
“Methyl 4-(chloromethyl)benzoate” is a chemical compound that is available from various suppliers , but the specific applications are not mentioned in the available resources. It’s important to note that the applications of a chemical compound can be very diverse and depend on the specific field of study or the nature of the research.
“Methyl 4-(chloromethyl)benzoate” is a chemical compound that is available from various suppliers , but the specific applications are not mentioned in the available resources. It’s important to note that the applications of a chemical compound can be very diverse and depend on the specific field of study or the nature of the research.
Safety And Hazards
Methyl 4-(chloromethyl)benzoate is classified as a dangerous substance. It may be corrosive to metals and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
methyl 4-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATDLKYRVXFXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187651 | |
| Record name | Methyl 4-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chloromethyl)benzoate | |
CAS RN |
34040-64-7 | |
| Record name | Methyl 4-(chloromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34040-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(chloromethyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034040647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(chloromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 4-(chloromethyl)benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SJE6GWW8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)
![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)
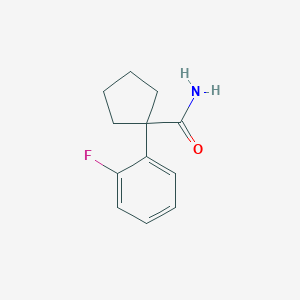
![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)
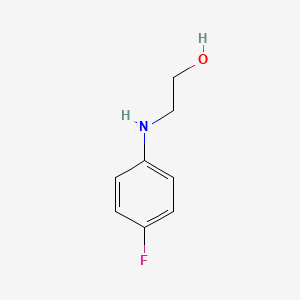
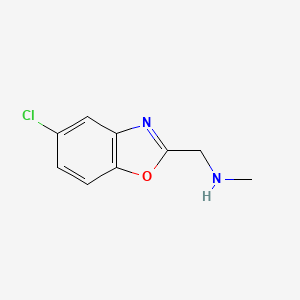
![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)
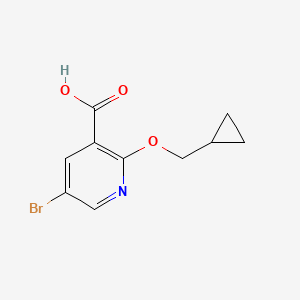

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)
